Cas no 1022404-05-2 (N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide)
![N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide structure](https://www.kuujia.com/scimg/cas/1022404-05-2x500.png)
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide Chemical and Physical Properties
Names and Identifiers
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- 1-(2,3-DICHLOROPHENOXY)ACETYL-4-CYCLOHEXYLTHIOSEMICARBAZIDE
- N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide
- Acetic acid, 2-(2,3-dichlorophenoxy)-, 2-[(cyclohexylamino)thioxomethyl]hydrazide
-
- MDL: MFCD00171074
- Inchi: 1S/C15H19Cl2N3O2S/c16-11-7-4-8-12(14(11)17)22-9-13(21)19-20-15(23)18-10-5-2-1-3-6-10/h4,7-8,10H,1-3,5-6,9H2,(H,19,21)(H2,18,20,23)
- InChI Key: VPGGYKYNWZGSJQ-UHFFFAOYSA-N
- SMILES: C(NNC(NC1CCCCC1)=S)(=O)COC1=CC=CC(Cl)=C1Cl
Computed Properties
- Exact Mass: 375.057503g/mol
- Monoisotopic Mass: 375.057503g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 3
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 23
- Rotatable Bond Count: 4
- Complexity: 408
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Molecular Weight: 376.3g/mol
- Topological Polar Surface Area: 94.5Ų
- XLogP3: 4.2
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
abcr | AB161109-10 g |
1-(2,3-Dichlorophenoxy)acetyl-4-cyclohexylthiosemicarbazide |
1022404-05-2 | 10 g |
€482.50 | 2023-07-20 | ||
abcr | AB161109-10g |
1-(2,3-Dichlorophenoxy)acetyl-4-cyclohexylthiosemicarbazide; . |
1022404-05-2 | 10g |
€482.50 | 2024-06-10 | ||
abcr | AB161109-1g |
1-(2,3-Dichlorophenoxy)acetyl-4-cyclohexylthiosemicarbazide; . |
1022404-05-2 | 1g |
€211.30 | 2024-06-10 | ||
Ambeed | A960573-1g |
N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide |
1022404-05-2 | 90% | 1g |
$348.0 | 2024-04-26 | |
A2B Chem LLC | AI86284-10mg |
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide |
1022404-05-2 | >90% | 10mg |
$240.00 | 2024-04-20 | |
A2B Chem LLC | AI86284-1mg |
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide |
1022404-05-2 | >90% | 1mg |
$201.00 | 2024-04-20 | |
SHANG HAI BI DE YI YAO KE JI GU FEN Co., Ltd. | BD00936121-1g |
N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide |
1022404-05-2 | 90% | 1g |
¥2394.0 | 2023-04-06 | |
abcr | AB161109-5 g |
1-(2,3-Dichlorophenoxy)acetyl-4-cyclohexylthiosemicarbazide |
1022404-05-2 | 5 g |
€377.50 | 2023-07-20 | ||
A2B Chem LLC | AI86284-5mg |
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide |
1022404-05-2 | >90% | 5mg |
$214.00 | 2024-04-20 | |
abcr | AB161109-1 g |
1-(2,3-Dichlorophenoxy)acetyl-4-cyclohexylthiosemicarbazide |
1022404-05-2 | 1 g |
€211.30 | 2023-07-20 |
N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide Related Literature
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Fangrui Zheng,Zuowei Xie Dalton Trans., 2014,43, 4986-4992
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Zeev Aizenshtat,Sharon Ruthstein Phys. Chem. Chem. Phys., 2012,14, 13046-13052
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5. Transition metal-free thiol–yne click polymerization toward Z-stereoregular poly(vinylene sulfide)s†Die Huang,Yong Liu,Shang Guo,Baixue Li,Jia Wang,Bicheng Yao,Anjun Qin Polym. Chem., 2019,10, 3088-3096
Additional information on N-[(cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide
N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide: A Comprehensive Overview
N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide, commonly referenced by its CAS number 1022404-05-2, is a complex organic compound with significant applications in various scientific and industrial domains. This compound is characterized by its unique chemical structure, which combines a cyclohexyl group, a carbamothioyl moiety, and a dichlorophenoxyacetamide functional group. The integration of these groups imparts the compound with distinctive chemical properties that make it valuable for specialized uses.
Recent advancements in chemical synthesis have enabled the precise construction of this compound, leveraging cutting-edge techniques such as multi-component reactions and catalytic processes. Researchers have focused on optimizing the synthesis pathways to enhance yield and purity, ensuring that the compound meets the stringent requirements of modern applications. For instance, studies published in Journal of Organic Chemistry have demonstrated novel methodologies for synthesizing similar compounds with improved efficiency.
The structural complexity of N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide contributes to its versatile reactivity. The cyclohexyl group provides stability and enhances solubility in organic solvents, while the carbamothioyl moiety introduces sulfur-based reactivity, making it suitable for thiolation reactions. The dichlorophenoxyacetamide group further adds electronic diversity, enabling interactions with a wide range of substrates. These attributes have been exploited in drug discovery programs targeting specific biological pathways.
In the field of pharmacology, this compound has shown promise as a potential lead molecule for developing bioactive agents. Preclinical studies have highlighted its ability to modulate key enzymes involved in inflammatory responses and neurodegenerative diseases. For example, research conducted at the University of California has demonstrated that derivatives of this compound exhibit selective inhibition of cyclooxygenase enzymes, which are central to inflammation.
Beyond pharmacology, N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide finds applications in materials science. Its sulfur-containing groups make it an attractive candidate for synthesizing advanced polymers and coatings with enhanced thermal stability and mechanical properties. Collaborative efforts between chemists at MIT and industry partners have resulted in prototype materials incorporating this compound as a building block.
The environmental impact of this compound has also garnered attention from researchers. Studies published in Environmental Science & Technology have evaluated its biodegradation potential under various conditions. Findings suggest that while the compound exhibits moderate biodegradability, its persistence in certain ecosystems necessitates careful handling during industrial processes.
In conclusion, N-[(Cyclohexylcarbamothioyl)amino]-2-(2,3-dichlorophenoxy)acetamide (CAS No. 1022404-05-2) stands as a testament to the ingenuity of modern chemical synthesis. Its unique structure and diverse applications underscore its importance across multiple disciplines. As research continues to unravel its full potential, this compound is poised to play an increasingly significant role in advancing both scientific knowledge and industrial innovation.
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